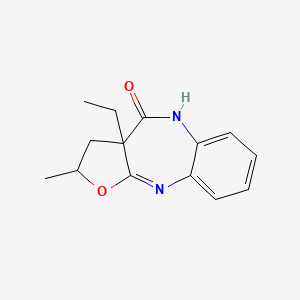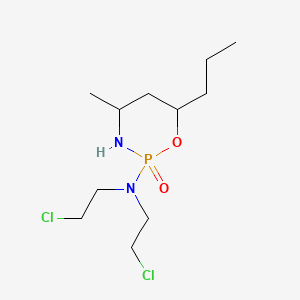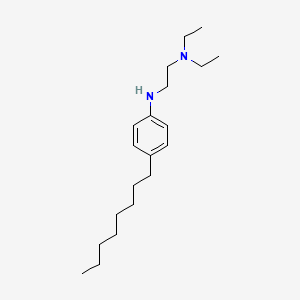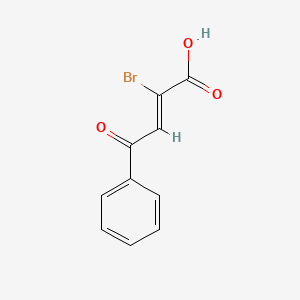
(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid is an organic compound characterized by the presence of a bromine atom, a phenyl group, and a conjugated ketone and carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid typically involves the bromination of 4-oxo-4-phenylbut-2-enoic acid. This can be achieved through the addition of bromine (Br2) to the double bond in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually carried out at low temperatures to control the regioselectivity and stereoselectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Oxidation: Performed in aqueous or mixed solvent systems at elevated temperatures.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the conjugated system play a crucial role in its reactivity and binding affinity. The compound may inhibit enzymatic activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-bromo-4-oxo-4-phenylbut-2-enoic acid: The geometric isomer with different spatial arrangement of substituents.
4-oxo-4-phenylbut-2-enoic acid: The non-brominated analog.
2-bromo-4-oxo-4-phenylbutanoic acid: The saturated analog without the double bond.
Uniqueness
(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid is unique due to its specific geometric configuration (Z-isomer) and the presence of both bromine and a conjugated ketone-carboxylic acid system. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
75884-29-6 |
|---|---|
Molekularformel |
C10H7BrO3 |
Molekulargewicht |
255.06 g/mol |
IUPAC-Name |
(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C10H7BrO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-6H,(H,13,14)/b8-6- |
InChI-Schlüssel |
QEBVLSYVLCYHMZ-VURMDHGXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)/C=C(/C(=O)O)\Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=C(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


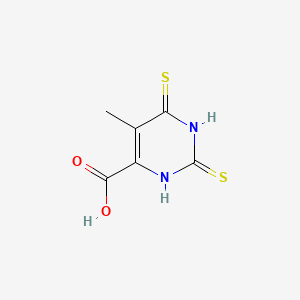


![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)

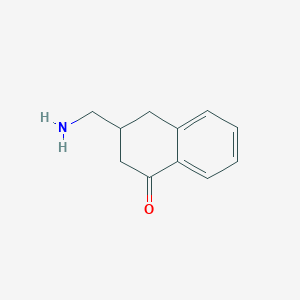

![{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14439728.png)
